molecular formula C12H9ClN2O3 B1594230 Fenridazon CAS No. 68254-10-4

Fenridazon

Cat. No. B1594230
CAS RN: 68254-10-4
M. Wt: 264.66 g/mol
InChI Key: JDEKUYKSOCTBJT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Fenridazon consists of a pyridazine ring with a carboxylic acid group, a methyl group, and a chlorophenyl group attached . The molecular weight is 264.66 g/mol .

Scientific Research Applications

Comprehensive Analysis of Fenridazon Applications

Fenridazon, known chemically as potassium 1-(p-chlorophenyl)-1,4-dihydro-6-methyl-4-oxopyridazine-3-carboxylate, has been utilized in various scientific research fields. Below is a detailed analysis of its unique applications across different areas of study.

Hybrid Wheat Production: Fenridazon acts as a chemical hybridizing agent causing male floral sterility, which is particularly useful in the production of hybrid wheat (Triticum aestivum L.). The compound’s foliar absorption and translocation to the floral primordia are influenced by environmental factors such as temperature and humidity .

Plant Growth Regulation: As a plant growth regulator, Fenridazon has been used to control the growth patterns in cereals. Its application can lead to significant changes in plant development, which can be leveraged for controlled breeding and research purposes .

Environmental Fate Studies: The environmental fate of Fenridazon, including its persistence and degradation in various ecosystems, is an important area of research. Understanding its behavior in the environment can help assess its long-term ecological impact .

Ecotoxicity Investigations: Research into the ecotoxicity of Fenridazon provides insights into its effects on non-target organisms. This is crucial for evaluating the safety and potential risks associated with its use in agricultural settings .

Human Health Impact Studies: While Fenridazon is largely considered obsolete, studies on its implications for human health remain relevant. Such research helps in understanding the potential exposure risks and establishing safety guidelines .

Gametocide Research: Fenridazon’s role as a gametocide makes it a subject of interest in studies focused on reproductive biology. Its impact on male floral sterility can be applied to understand and manipulate plant reproduction mechanisms .

Chemical Hybridizing Agent Technology: The compound’s use in chemical hybridizing agent technology has implications for advancing hybrid crop production methods. Research in this field explores the optimization of Fenridazon application for efficient hybrid seed production .

Synthetic Chemistry: In synthetic chemistry, Fenridazon’s structure and reactivity are studied to develop new compounds with similar or improved properties. This research can lead to the synthesis of novel agents with specific applications in agriculture or other industries.

properties

IUPAC Name

1-(4-chlorophenyl)-6-methyl-4-oxopyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O3/c1-7-6-10(16)11(12(17)18)14-15(7)9-4-2-8(13)3-5-9/h2-6H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDEKUYKSOCTBJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=NN1C2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4058158
Record name Fenridazon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4058158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24832421
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Fenridazon

CAS RN

68254-10-4
Record name Fenridazon [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068254104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenridazon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4058158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FENRIDAZON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6E8BE2U25
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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